- New glycosphingolipids from marine organisms, Tetrahedron, 1989, 45(12), 3897-906
Cas no 90-77-7 ((3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol)
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol Chemical and Physical Properties
Names and Identifiers
-
- 2-amino-2-deoxy-alpha-D-glucose
- 2-amino-alpha-D-2-deoxy-glucopyranose
- 2-amino-D-2-deoxy-glucose
- alpha-D-glucosamine
- D-glucosamine
- GlcNH
- glucosamine
- 2-Amino-2-deoxy-beta-D-glucopyranose
- 2-Amino-2-deoxyhexopyranose
- 28905-10-4 (.beta-Form)
- 6490-70-6 (.alpha.-Form)
- Aids000694
- Aids-000694
- (3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol
- 2-Amino-2-deoxy-D-glucopyranose (ACI)
- Glucopyranose, 2-amino-2-deoxy- (7CI)
- Glucopyranose, 2-amino-2-deoxy-, D- (8CI)
- (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol
- C00329
- N08U5BOQ1K
- Glucosamina
- 2-Amino-2-deoxy-D-glucopyranose-
- bmse000247
- 2-Amino-2-Deoxy-D-Glucopyranoside
- F88954
- 2-Deoxy-2-Amino-Glucose
- DB-181941
- Glucosamine free base
- CHEBI:17315
- UNII-N08U5BOQ1K
- 2-Amino-2-deoxyhexopyranose #
- 2-Deoxy-2-aminoglucose
- GlcNH2
- Glucosamine [USAN:INN]
- STK801823
- HSDB 7469
- chitosamine
- 3416-24-8 (free base)
- 2-Amino-2-Deoxy-Glucopyranose
- GlcN
- Glucosaminum [INN-Latin]
- 2-Deoxy-2-Amino-D-Glucose
- 2-Aminoglucose
- 2 Amino 2 Deoxyglucose
- Glucosamina (INN-Spanish)
- Glucosaminum
- WURCS=2.0/1,1,0/(a2122h-1x_1-5_2*N)/1/
- DB-017621
- 2-Amino-2-Deoxy-D-Glucopyranose
- 2-Deoxy-2-Amino-D-Glucopyranose
- (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
- EN300-57128
- SCHEMBL167831
- DTXCID203098
- BDBM626186
- Epitope ID:151531
- DB01296
- 2-Amino-2-Deoxy-D-Glucose
- glucosamin
- 90-77-7
- CHEBI:47977
- Q327506
- (+)-2-amino-2-deoxy-D-glucopyranose
- 2-Deoxy-2-Amino-Glucopyranose
- 4-04-00-02017 (Beilstein Handbook Reference)
- CHEBI:5417
- 2-Amino-2-Deoxy-Glucopyranoside
- D-Glucose, 2-amino-2-deoxy-
- 2-Amino-2-Deoxy-Glucose
- Glukosamin
- Glucosamine (USAN/INN)
- 2-amino-2-deoxyglucose
- Glucosaminum (INN-Latin)
- 2-Deoxy-2-Amino-D-Glucopyranoside
- D-Glucopyranose, 2-deoxy-2-Amino-
- D04334
- AKOS005622471
- 2-Deoxy-2-Amino-Glucopyranoside
- D-GlcN
- BBL009288
- EINECS 222-311-2
- BRN 1724602
- D-Glucosamine;Chitosamine
- CHEMBL493287
- Glucosamina [INN-Spanish]
- J-019472
-
- MDL: MFCD09025572
- Inchi: 1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6?/m1/s1
- InChI Key: MSWZFWKMSRAUBD-IVMDWMLBSA-N
- SMILES: C([C@H]1OC(O)[C@H](N)[C@@H](O)[C@@H]1O)O
Computed Properties
- Exact Mass: 179.07937252g/mol
- Monoisotopic Mass: 179.07937252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.8
- Topological Polar Surface Area: 116Ų
Experimental Properties
- Density: 1.563
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1468359-100mg |
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol |
90-77-7 | 95% | 100mg |
$134.0 | 2025-04-15 | |
| Ambeed | A1468359-250mg |
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol |
90-77-7 | 95% | 250mg |
$227.0 | 2025-04-15 | |
| Ambeed | A1468359-1g |
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol |
90-77-7 | 95% | 1g |
$610.0 | 2025-04-15 | |
| Enamine | EN300-34020-1.0g |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |
90-77-7 | 1.0g |
$0.0 | 2023-02-14 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10486-250MG |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol |
90-77-7 | 95% | 250MG |
¥ 217.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10486-1G |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol |
90-77-7 | 95% | 1g |
¥ 435.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10486-100MG |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol |
90-77-7 | 95% | 100MG |
¥ 145.00 | 2023-04-13 | |
| Enamine | EN300-34020-1g |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |
90-77-7 | 1g |
$0.0 | 2023-09-03 | ||
| 1PlusChem | 1P021ZOO-100mg |
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol |
90-77-7 | 95% | 100mg |
$12.00 | 2024-04-20 | |
| 1PlusChem | 1P021ZOO-250mg |
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol |
90-77-7 | 95% | 250mg |
$19.00 | 2024-04-20 |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol Production Method
Production Method 1
Production Method 2
- Solvolytic desulfation of 2-deoxy-2-sulfoamino-D-glucose and D-glucose 6-sulfate, Carbohydrate Research, 1974, 36(2), 265-71
Production Method 3
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol Raw materials
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol Preparation Products
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol Suppliers
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol
Chemical Profile of CAS No 90-77-7 and (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol
The compound with CAS No 90-77-7, chemically known as (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol, represents a structurally intricate and biologically significant molecule. This tetrahydropyran derivative has garnered considerable attention in the field of pharmaceutical chemistry due to its unique stereochemistry and potential therapeutic applications.
At the core of its chemical identity lies a highly functionalized tetrahydropyran scaffold, which is characterized by the presence of multiple stereocenters. The specific configuration at the (3R,4R,5S,6R) positions is not arbitrary but rather a result of meticulous stereochemical control during synthesis. This precise stereochemistry is critical for the molecule's biological activity, as it influences how the compound interacts with biological targets at the molecular level.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. Techniques such as asymmetric hydrogenation and enzymatic resolution have been particularly instrumental in achieving high enantiomeric purity. These innovations are not only improving the availability of (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol but also paving the way for its exploration in drug discovery programs.
Beyond its synthetic significance, this compound has shown promise in various preclinical studies. Its structural motif is reminiscent of natural products that exhibit potent biological activities. For instance, derivatives of tetrahydropyran have been investigated for their roles in modulating enzyme function and interacting with protein targets. The presence of both an amino group and a hydroxymethyl group on the tetrahydropyran ring enhances its potential as a pharmacophore.
One particularly intriguing aspect of this molecule is its potential application in the development of enzyme inhibitors. The stereochemically defined structure allows for selective binding to specific enzyme active sites. This selectivity is crucial for minimizing side effects and improving therapeutic efficacy. Researchers are currently exploring its interactions with enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
The hydroxymethyl group on the tetrahydropyran ring also opens up possibilities for further derivatization. Functional groups can be introduced or modified to tailor the compound's properties for specific applications. This flexibility makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutics.
In parallel with its pharmacological exploration, (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol has been studied from a chemical biology perspective. Its ability to mimic natural products has led to investigations into how it can be used to probe biological mechanisms. By understanding how this compound interacts with cellular components, researchers can gain insights into disease pathways and identify new therapeutic targets.
The synthesis of complex molecules like this one also highlights the importance of interdisciplinary collaboration between chemists and biologists. The integration of computational modeling with experimental synthesis has accelerated the discovery process significantly. By predicting potential biological activities based on structural features and then validating these predictions through experimentation, researchers can rapidly iterate towards more effective candidates.
As our understanding of molecular interactions continues to evolve, compounds like CAS No 90-77-7 will play an increasingly pivotal role in drug development. Their unique structural features offer opportunities to address unmet medical needs that are not easily addressed by existing therapies. The ongoing research into this molecule underscores its importance as a building block for future pharmaceutical innovations.
In conclusion,(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydropyran-2,4,5-triol exemplifies how a single compound can bridge multiple disciplines within chemical research. Its intricate structure provides both challenges and opportunities for synthetic chemists while offering potential therapeutic benefits through biological exploration. As research progresses,this molecule is poised to contribute significantly to advancements in medicinal chemistry and chemical biology.
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